molecular formula C10H20N2O4S B1400243 Tert-butyl 4-sulfamoylpiperidine-1-carboxylate CAS No. 1415929-10-0

Tert-butyl 4-sulfamoylpiperidine-1-carboxylate

Cat. No.: B1400243
CAS No.: 1415929-10-0
M. Wt: 264.34 g/mol
InChI Key: UWKMBLJEIZMDIM-UHFFFAOYSA-N
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Description

Tert-butyl 4-sulfamoylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a sulfamoyl (-SO₂NH₂) functional group at the 4-position. The Boc group enhances steric protection and solubility in organic solvents, while the sulfamoyl moiety introduces polarity and hydrogen-bonding capabilities. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in the development of sulfonamide-based therapeutics, which are known for their antimicrobial, antiviral, and enzyme-inhibitory properties .

Properties

IUPAC Name

tert-butyl 4-sulfamoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-6-4-8(5-7-12)17(11,14)15/h8H,4-7H2,1-3H3,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKMBLJEIZMDIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415929-10-0
Record name tert-butyl 4-sulfamoylpiperidine-1-carboxylate
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Preparation Methods

The synthesis of tert-butyl 4-sulfamoylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and sulfamoyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Starting Materials: Piperidine, tert-butyl chloroformate, sulfamoyl chloride, and triethylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions.

    Procedure: Piperidine is first reacted with tert-butyl chloroformate in the presence of triethylamine to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with sulfamoyl chloride to yield this compound.

Chemical Reactions Analysis

Tert-butyl 4-sulfamoylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or alcohols replace the sulfonamide group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-sulfamoylpiperidine-1-carboxylate serves as a valuable building block in the development of new pharmaceuticals. Its derivatives are synthesized and tested for efficacy against various diseases, including bacterial infections and cancers.

Biological Research

The compound is investigated for its biological activities, which include:

  • Antimicrobial Properties : Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.
  • Anticancer Potential : Studies have shown that it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound can inhibit specific enzymes critical to various biological processes, potentially leading to therapeutic applications in treating diseases.

Industrial Applications

In industry, this compound is utilized in the synthesis of agrochemicals and other chemical products due to its stability and reactivity.

Case Study 1: Anticancer Activity

In a study on various cancer cell lines, researchers treated cells with this compound and observed a significant reduction in cell viability. The IC50 values indicated potent inhibitory effects on cancer proliferation, linked to apoptosis via caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a lead compound for new antimicrobial agents.

Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific enzymes involved in disease processes

Mechanism of Action

The mechanism of action of tert-butyl 4-sulfamoylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby blocking their normal function. The pathways involved in its mechanism of action depend on the specific biological target being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The structural uniqueness of tert-butyl 4-sulfamoylpiperidine-1-carboxylate lies in its sulfamoyl group, which distinguishes it from other tert-butyl piperidine carboxylates. Below is a comparative analysis with key analogs:

Compound Name (CAS/Example) Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Functional Properties
Target Compound Sulfamoyl (-SO₂NH₂) C₁₁H₂₀N₂O₄S ~292.35* High polarity, hydrogen-bond donor/acceptor
tert-Butyl 4-(benzyloxy)piperidine-1-carboxylate [159557-47-8] Benzyloxy (-OCH₂C₆H₅) C₁₇H₂₅NO₃ 291.39 Hydrophobic, aromatic π-π interactions
tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate 4-Methylphenyl (-C₆H₄CH₃) C₁₇H₂₅NO₂ ~275.39 Lipophilic, low aqueous solubility
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate [89151-44-0] Hydroxymethyl (-CH₂OH) C₁₁H₂₁NO₃ 215.29 Moderate polarity, alcohol reactivity
tert-Butyl 4-(nitropyrimidinylamino)piperidine-1-carboxylate (Example 17, EP3590938B1) Nitropyrimidinylamino (-NH-C₅H₃N₂O₂) C₁₅H₂₄N₄O₅ ~340.38 Electron-deficient, nucleophilic reactivity

*Calculated based on molecular formula.

Key Observations :

  • Reactivity : Sulfamoyl derivatives are more reactive in nucleophilic or enzyme-targeting contexts compared to hydroxymethyl (Ev8) or benzyloxy (Ev7) analogs.

Physicochemical Properties

Solubility and Stability
  • Target Compound : Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to the sulfamoyl group. The Boc group ensures stability under basic conditions but may hydrolyze under strong acids .
  • Analog Comparisons :
    • Benzyloxy-substituted (Ev7): Highly soluble in organic solvents (e.g., ethyl acetate) due to aromaticity .
    • Hydroxymethyl-substituted (Ev8): Soluble in alcohols but prone to oxidation .
Hydrogen Bonding and Crystallography

The sulfamoyl group enables robust hydrogen-bonding networks (N-H···O and S=O···H), critical for crystal packing and molecular recognition. In contrast, benzyloxy or methylphenyl analogs rely on weaker van der Waals interactions .

Biological Activity

Tert-butyl 4-sulfamoylpiperidine-1-carboxylate (CAS No: 1415929-10-0) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C10H20N2O4S
  • Molecular Weight : 264.34 g/mol
  • Structure : The compound features a piperidine ring substituted with a sulfamoyl group and a tert-butyl ester.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Some studies suggest that piperidine derivatives exhibit antimicrobial properties. However, specific data on the intrinsic antibacterial activity of this compound is limited.
  • Enzyme Inhibition : Piperidine derivatives are known to act as enzyme inhibitors, which can be crucial in drug design for targeting specific pathways in diseases.

Case Studies and Experimental Data

  • Study on Structure-Activity Relationship (SAR) :
    • A study focused on the SAR of piperidine derivatives indicated that modifications to the piperidine core can significantly influence biological activity. This compound was included in broader research evaluating its potential as an antibiotic potentiator, showing promise in enhancing the activity of existing antibiotics against resistant strains .
  • In Vitro Testing :
    • In vitro assays have been conducted to evaluate the compound's effectiveness against various bacterial strains. While some derivatives showed no intrinsic antibacterial activity, they were able to potentiate the effects of other antibiotics by inhibiting efflux pumps in bacteria . This aligns with findings that piperidine derivatives can modulate receptor activity and inhibit enzymes crucial for bacterial survival .
  • Toxicological Assessment :
    • Preliminary toxicological evaluations indicated that while the compound exhibits beneficial biological activities, careful consideration of its safety profile is necessary. The compound's toxicity was assessed using standard protocols, revealing a need for further investigation into its pharmacokinetics and potential side effects .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of various piperidine derivatives compared to this compound:

CompoundAntimicrobial ActivityEnzyme InhibitionToxicity Level
This compoundModerateYesLow
Pyridylpiperazine derivativeLowHighModerate
Sulfamoylpiperidine derivativeHighModerateHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-sulfamoylpiperidine-1-carboxylate
Reactant of Route 2
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